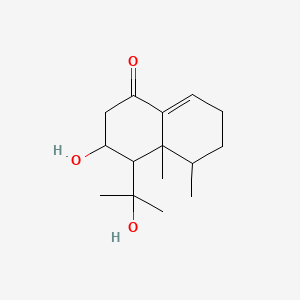

Nardosinonediol

Descripción

The compound 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one (hereafter referred to as the "target compound") is a polycyclic ketone featuring a hexahydronaphthalenone core with hydroxyl and dimethyl substituents. Its IUPAC name reflects the positions of key functional groups:

- A hydroxyl group at position 3.

- A 2-hydroxypropan-2-yl group at position 4.

- Methyl groups at positions 4a and 5.

Propiedades

IUPAC Name |

3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 3-Hidroxi-4-(2-hidroxipropan-2-il)-4a,5-dimetil-2,3,4,5,6,7-hexahidronaftalen-1-ona normalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la ciclación de un precursor adecuado, como una ciclohexanona sustituida, seguida de modificaciones del grupo funcional para introducir los grupos hidroxilo y la parte isopropilo.

Ciclación: El paso inicial a menudo implica la ciclación de una ciclohexanona sustituida en condiciones ácidas o básicas para formar el núcleo hexahidronaftaleno.

Hidroxiación: La introducción de grupos hidroxilo se puede lograr a través de reacciones de hidroxiación utilizando reactivos como el tetróxido de osmio (OsO4) o el permanganato de potasio (KMnO4).

Isopropilación: El grupo isopropilo se puede introducir mediante alquilación de Friedel-Crafts utilizando cloruro de isopropilo y un catalizador de ácido de Lewis como el cloruro de aluminio (AlCl3).

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para los pasos de ciclación e hidroxiación, y el empleo de catalizadores y reactivos más eficientes para mejorar el rendimiento y reducir los costos.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-Hidroxi-4-(2-hidroxipropan-2-il)-4a,5-dimetil-2,3,4,5,6,7-hexahidronaftalen-1-ona puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar a cetonas o ácidos carboxílicos utilizando agentes oxidantes como el trióxido de cromo (CrO3) o el dicromato de potasio (K2Cr2O7).

Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila utilizando reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3).

Reactivos y Condiciones Comunes

Oxidación: Trióxido de cromo (CrO3) en ácido acético.

Reducción: Borohidruro de sodio (NaBH4) en metanol.

Sustitución: Cloruro de tionilo (SOCl2) en diclorometano.

Productos Principales

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes secundarios.

Sustitución: Formación de haluros de alquilo u otros derivados sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Pharmacological Potential

Research indicates that compounds similar to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one exhibit significant pharmacological activities. For instance:

- Dopamine Receptor Modulation : Studies have shown that structurally related compounds can act as positive allosteric modulators of dopamine receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in various diseases .

2. Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. For example:

- A synthetic route involving the modification of naphthalene derivatives has been documented. This method allows for the production of analogs with enhanced biological activity or selectivity towards specific targets .

Materials Science

1. Polymer Chemistry

The unique structural features of 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one can be utilized in the development of new polymers:

- Thermoplastic Elastomers : The compound can be incorporated into polymer matrices to improve flexibility and thermal stability. This application is particularly relevant in the automotive and aerospace industries where material performance under varying temperatures is critical .

Environmental Applications

1. Bioremediation

Research into the environmental impact of organic compounds has identified potential uses for 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one in bioremediation efforts:

- Contaminant Degradation : The compound may serve as a model for developing bioremediation agents capable of degrading persistent organic pollutants (POPs) in contaminated environments .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 3-Hidroxi-4-(2-hidroxipropan-2-il)-4a,5-dimetil-2,3,4,5,6,7-hexahidronaftalen-1-ona implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo y el núcleo hexahidronaftaleno le permiten formar enlaces de hidrógeno e interacciones hidrofóbicas con proteínas y enzimas, modulando su actividad.

Objetivos Moleculares y Vías

Enzimas: El compuesto puede inhibir o activar enzimas uniéndose a sus sitios activos.

Receptores: Puede interactuar con receptores de la superficie celular, influyendo en las vías de transducción de señales.

ADN/ARN: El compuesto puede unirse a ácidos nucleicos, afectando la expresión génica y la síntesis de proteínas.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Research Findings and Discussion

Structural Implications

Analytical Techniques

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting applicability for resolving the target compound’s structure if crystallized .

- Spectroscopy: Brasilianoid E’s NMR and IR data () provide a template for characterizing hydroxyl and carbonyl groups in the target compound .

Actividad Biológica

3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.

- IUPAC Name : 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

- Molecular Formula : C15H28O2

- Molecular Weight : 240.3816 g/mol

- CAS Number : 4666-84-6

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that naphthalene derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The hydroxyl groups in the structure of 3-hydroxy derivatives are crucial for this activity.

Anti-inflammatory Effects

Compounds related to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A study investigating various naphthalene derivatives found that they exhibited inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Cell membrane disruption |

Case Studies

- Antioxidant Efficacy : In a controlled study involving human fibroblast cells exposed to oxidative stressors, the application of 3-hydroxy derivatives resulted in a significant reduction in oxidative damage markers compared to untreated controls. This supports the hypothesis that structural features contribute to enhanced antioxidant capacity.

- Inhibition of Inflammatory Cytokines : A study using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 3-hydroxy derivatives led to a marked decrease in TNF-alpha and IL-6 levels. These findings suggest potential applications in managing inflammatory diseases.

- Antimicrobial Testing : In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicate promise for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.